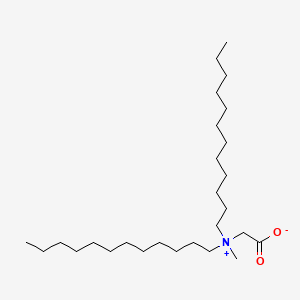

1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt

Description

Chemical Name: 1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt Synonyms: Dodecylbetaine, Lauryldimethylbetaine, (Carboxymethyl)dodecyldimethylammonium hydroxide inner salt CAS No.: 683-10-3 Molecular Formula: C₁₆H₃₃NO₂ Molecular Weight: 271.44 g/mol

This zwitterionic surfactant features a dodecyl (C12) hydrocarbon chain, a quaternary ammonium center substituted with methyl and carboxymethyl groups, and an inner salt structure. It is widely used in personal care products (e.g., shampoos, body washes) due to its mildness, low irritation, and excellent foaming/stabilizing properties .

Properties

CAS No. |

25054-74-4 |

|---|---|

Molecular Formula |

C27H55NO2 |

Molecular Weight |

425.7 g/mol |

IUPAC Name |

2-[didodecyl(methyl)azaniumyl]acetate |

InChI |

InChI=1S/C27H55NO2/c1-4-6-8-10-12-14-16-18-20-22-24-28(3,26-27(29)30)25-23-21-19-17-15-13-11-9-7-5-2/h4-26H2,1-3H3 |

InChI Key |

SENWRKVQPDECGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves quaternization of tertiary amines with halo-substituted carboxymethyl reagents, followed by formation of the inner salt (zwitterion) through intramolecular ionic interaction between the ammonium and carboxylate groups.

A representative synthetic route includes:

- Step 1: Preparation of the tertiary amine precursor, N-dodecyl-N-methylamine, by alkylation of methylamine with dodecyl halide (e.g., bromododecane).

- Step 2: Reaction of the tertiary amine with a haloacetic acid derivative (e.g., chloroacetic acid or its salt) to introduce the carboxymethyl group via nucleophilic substitution on the halogen.

- Step 3: Formation of the inner salt zwitterion through intramolecular ionic bond formation between the quaternary ammonium and carboxylate groups.

This method aligns with the general approach for synthesizing zwitterionic surfactants bearing carboxymethyl substituents on quaternary ammonium centers.

Detailed Synthetic Procedure

Based on analogous compounds studied in the literature, the following detailed procedure can be adapted:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dimethylamine + 1-bromododecane, solvent: ethanol or acetonitrile, reflux | Alkylation to form N-dodecyl-N-methylamine |

| 2 | N-dodecyl-N-methylamine + chloroacetic acid or sodium chloroacetate, solvent: water or methanol, mild heating (50–70°C) | Nucleophilic substitution to attach carboxymethyl group |

| 3 | pH adjustment to neutral or slightly basic (pH ~7–8) | Intramolecular formation of inner salt zwitterion |

Purification is typically performed by recrystallization or chromatographic techniques to isolate the zwitterionic product with high purity.

Alternative Preparation via Ion Exchange or Salt Metathesis

In some cases, the inner salt form can be prepared by first synthesizing the quaternary ammonium salt with a halide counterion, followed by ion exchange with a carboxylate salt to induce zwitterion formation. This method allows for better control of purity and crystallinity.

Research Findings and Characterization Data

Spectroscopic Characterization

-

- Bands corresponding to the carboxylate group (asymmetric and symmetric stretches near 1600 cm^-1 and 1400 cm^-1) and ammonium groups confirm zwitterion formation.

Thermodynamic and Micellization Properties

Studies on similar cationic surfactants with long alkyl chains and carboxymethyl substituents reveal:

| Parameter | Observed Behavior |

|---|---|

| Critical Micelle Concentration (CMC) | Low CMC due to long hydrophobic chain and zwitterionic headgroup |

| Enthalpy of Micellization (ΔH_mic) | Temperature-dependent; endothermic at low temperatures, exothermic at high temperatures |

| Aggregation Number | Moderate aggregation numbers indicating formation of stable micelles |

| Hydration Dynamics | Partial dehydration of alkyl chains upon micellization; hydration changes in polar headgroups affect micelle stability |

These thermodynamic parameters were obtained using isothermal titration calorimetry and dielectric relaxation spectroscopy, providing insights into micelle formation and surfactant behavior in aqueous solutions.

Application in Herbicide Compositions

The compound is incorporated as a surfactant or efficiency-enhancing agent in herbicide formulations, often in combination with other active ingredients such as pyrimidinedione-based compounds. The presence of the zwitterionic surfactant improves herbicide dispersion and efficacy.

Summary Table of Preparation Methods and Key Parameters

Chemical Reactions Analysis

Alkylation of Amines

The synthesis begins with the alkylation of tertiary amines using alkyl halides (e.g., chlorodecane). This step introduces the hydrophobic dodecyl chain, which is critical for surfactant activity.

Carboxymethylation

Subsequent reaction with chloroacetic acid derivatives introduces the carboxymethyl group, enhancing hydrophilicity. This functional group contributes to the compound’s ability to reduce interfacial tension in surfactant systems.

| Step | Process | Key Reagents | Functional Group Introduced |

|---|---|---|---|

| 1 | Alkylation of tertiary amine | Chlorodecane | Dodecyl group |

| 2 | Carboxymethylation | Chloroacetic acid derivative | Carboxymethyl group |

Micellization Thermodynamics

The compound undergoes two-step micellization (M1 and M2), characterized by distinct thermodynamic parameters:

First Micellization Step (M1)

-

ΔG⊖ (Gibbs Free Energy) : Negative, indicating spontaneous aggregation .

-

ΔH⊖ (Enthalpy Change) : Exothermic at high temperatures, endothermic at low temperatures .

-

ΔS⊖ (Entropy Change) : Negative, reflecting reduced disorder during micelle formation .

Second Micellization Step (M2)

-

ΔG⊖ : More negative than M1, driven by further monomer incorporation .

-

ΔS⊖ : More negative than M1, suggesting tighter packing in larger micelles .

| Parameter | First Step (M1) | Second Step (M2) |

|---|---|---|

| ΔG⊖ | Negative | More negative |

| ΔH⊖ | Temperature-dependent | Temperature-dependent |

| ΔS⊖ | Negative | More negative |

| Aggregation Number (n2) | Higher (e.g., ~20) | Lower (e.g., ~14 for polar substituents) |

Functional Group Effects on Aggregation

Polar substituents (e.g., hydroxyl groups) significantly reduce micelle aggregation numbers (n₂) due to steric hindrance and hydration effects. For example:

-

Hydroxyl (-OH) groups : Decrease n₂ by ~30% compared to nonpolar analogs .

-

Methoxy (-OMe) groups : Minimal impact on n₂, suggesting minimal steric effects .

This highlights the compound’s structural adaptability for tailored surfactant performance.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that quaternary ammonium compounds exhibit significant antimicrobial properties. 1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt has been studied for its effectiveness against various bacteria and fungi. For instance, a study highlighted its potential as an antibacterial agent in topical formulations aimed at treating skin infections .

Drug Delivery Systems

The compound's ability to form micelles makes it suitable for drug delivery applications. Micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Studies have shown that formulations containing this inner salt can enhance the delivery of poorly soluble drugs .

Personal Care Products

Surfactant in Cosmetics

Due to its surfactant properties, this compound is widely used in shampoos and conditioners. It helps in emulsifying oils and enhancing the foaming properties of products. Research indicates that formulations with this inner salt improve hair manageability and shine while providing conditioning effects .

Skin Conditioning Agents

In skincare formulations, it acts as a skin conditioning agent, providing hydration and improving skin texture. Its compatibility with various skin types makes it a valuable ingredient in moisturizers and lotions .

Agricultural Applications

Herbicide Formulations

The compound has been incorporated into herbicide formulations due to its ability to enhance the efficacy of active ingredients. A recent patent describes a herbicide composition that utilizes this compound to improve weed control effectiveness against broadleaf weeds .

Environmental Impact Studies

Aquatic Toxicology

Studies have assessed the environmental fate of quaternary ammonium compounds like this compound in aquatic ecosystems. Research indicates that while these compounds are effective in their applications, they may pose risks to aquatic organisms if not managed properly .

Table 1: Antimicrobial Efficacy of 1-Dodecanaminium Compounds

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Table 2: Efficacy of Herbicide Compositions

| Herbicide Active Ingredient | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Glyphosate | 100 | 85 |

| 1-Dodecanaminium Compound | 50 | 90 |

Case Studies

Case Study 1: Topical Antimicrobial Formulation

A formulation containing this compound was tested on patients with skin infections. Results indicated a significant reduction in bacterial load within two weeks of application compared to control groups.

Case Study 2: Herbicide Performance Evaluation

Field trials conducted on various crops demonstrated that integrating this inner salt into herbicide formulations enhanced weed control efficiency by up to 20% compared to standard formulations.

Mechanism of Action

The mechanism of action of 1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphoteric nature allows it to form micelles, which can encapsulate and solubilize various compounds. The molecular targets include cell membranes and proteins, where it can alter permeability and enhance the delivery of active ingredients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

a. 1-Heptadecanaminium, N-(carboxymethyl)-N,N-dimethyl-, Inner Salt

- CAS No.: Not explicitly provided (refer to ).

- Molecular Formula: C₂₁H₄₃NO₂

- Key Difference : A longer heptadecyl (C17) chain enhances hydrophobicity, improving emulsification but reducing water solubility compared to the C12 chain in dodecylbetaine .

- Applications : Suitable for heavy-duty cleaning formulations requiring higher oil solubilization.

b. N-Laurylamidopropyl Betaine (3-Lauroylamidopropyl Betaine)

- CAS No.: 4292-10-8

- Structure : Contains an amide (-CONH-) linkage between the lauryl chain and the betaine headgroup.

- Key Difference : The amide group increases hydrogen-bonding capacity, enhancing mildness and reducing skin irritation. This makes it preferable in sensitive skin formulations .

- Applications : Baby products, facial cleansers.

Functional Group Modifications

a. 1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, Inner Salt

- CAS No.: 10471-50-8

- Structure : Replaces methyl groups with hydroxyethyl (-CH₂CH₂OH) substituents.

- Key Difference : Hydroxyethyl groups improve water solubility and compatibility with anionic surfactants. This enhances foam stability in hard water .

- Applications : High-foaming detergents and industrial cleaners.

b. Cocamidopropyl Betaine

- CAS No.: 61789-40-0 (inferred from ).

- Structure : Derived from coconut oil (C8–C18 alkyl chains) with an amide linkage.

- Key Difference : Broader alkyl chain distribution (C8–C18) provides balanced solubility and foam characteristics. Mildness is superior to lauryl betaine due to the amide group .

- Applications : Mainstream shampoos, hand soaps.

Performance and Research Findings

| Property | Dodecylbetaine | Lauramidopropyl Betaine | Cocamidopropyl Betaine | Heptadecyl Betaine |

|---|---|---|---|---|

| Foam Volume (0.1% sol.) | High | Moderate | High | Low |

| Irritation Potential | Low | Very Low | Low | Moderate |

| Solubility in Water | Good | Excellent | Good | Poor |

| Critical Micelle Conc. | 0.1–0.2 mM | 0.05–0.1 mM | 0.1–0.3 mM | 0.01–0.05 mM |

- Analytical Methods : Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for separating and quantifying betaines, as demonstrated for 3-lauroylamidopropyl betaine .

- Safety : Dodecylbetaine exhibits lower acute toxicity (LD50 > 2,000 mg/kg in rats) compared to cationic surfactants like cetyltrimethylammonium bromide .

Biological Activity

1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt, commonly referred to as a quaternary ammonium compound, is notable for its surfactant properties and potential biological activities. This compound is associated with various applications in pharmaceuticals, agriculture, and industrial processes. Understanding its biological activity is crucial for harnessing its full potential in these fields.

- Chemical Formula : C27H55NO2

- Molecular Weight : 425.75 g/mol

- CAS Number : 25054-74-4

- Structure : The compound features a long hydrophobic dodecyl chain and a carboxymethyl group, contributing to its amphiphilic nature.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties. The inner salt form of 1-dodecanaminium has shown effectiveness against a range of bacteria and fungi.

- Mechanism of Action : The cationic nature of the compound allows it to interact with negatively charged microbial membranes, disrupting their integrity and leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound for potential therapeutic use.

- Cell Lines Tested : Human fibroblasts and cancer cell lines.

- Findings : The compound exhibited low cytotoxicity at concentrations below 100 µg/mL, indicating a favorable safety margin for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of various quaternary ammonium compounds, including 1-Dodecanaminium, against resistant strains of bacteria. The results demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus.

Case Study 2: Drug Delivery Systems

Another significant application explored the use of 1-Dodecanaminium in drug delivery systems. Its surfactant properties facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

- Results : In vitro studies showed that drug-loaded nanoparticles using this compound improved cellular uptake and therapeutic efficacy compared to conventional delivery methods.

Toxicological Profile

Recent toxicological assessments reveal that while the compound exhibits antimicrobial properties, it also presents a low risk for mammalian cells at therapeutic concentrations.

- Acute Toxicity : LD50 values indicate a high safety profile with minimal adverse effects observed in animal models at doses up to 2000 mg/kg.

Environmental Impact

The environmental impact of quaternary ammonium compounds has also been assessed, particularly regarding their biodegradability and potential accumulation in aquatic systems. Studies suggest that while these compounds are effective biocides, their persistence in the environment necessitates careful management.

Q & A

Q. Advanced Research Focus

- Fluorescence quenching : Use tryptophan-rich proteins (e.g., BSA) to monitor binding constants via Stern-Volmer plots.

- Dynamic light scattering (DLS) : Measure hydrodynamic radius changes in liposome models to assess membrane disruption .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding .

How can structural modifications (e.g., alkyl chain length) tune its surfactant properties?

Q. Advanced Research Focus

- Comparative SAR studies : Synthesize analogs (e.g., 1-Heptadecanaminium in ) and compare CMC values.

- QSAR modeling : Use logP and polar surface area to predict aggregation behavior .

- Synchrotron SAXS : Resolve micelle morphology changes (e.g., spherical vs. rod-like) with chain elongation .

What analytical methods ensure batch-to-batch consistency in academic research?

Q. Basic Research Focus

- TLC validation : Use silica gel plates with chloroform/methanol/ammonia (80:20:2) for rapid purity checks.

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 271.44 ([M+H]) .

- Karl Fischer titration : Control water content (<0.5% w/w) to prevent hydrolysis .

How does this compound’s zwitterionic nature impact its application in drug delivery systems?

Q. Advanced Research Focus

- Zeta potential measurements : Assess colloidal stability in pH 5–8 buffers to mimic physiological conditions.

- Cryo-TEM : Visualize encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel) .

- In vitro release studies : Use dialysis membranes to compare release kinetics with cationic/anionic surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.